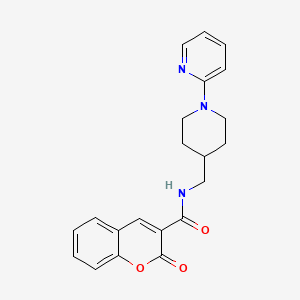

2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide

Description

The compound 2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide features a coumarin (2H-chromene) backbone substituted with a ketone at position 2 and a carboxamide group at position 2. The amide nitrogen is connected to a (1-(pyridin-2-yl)piperidin-4-yl)methyl moiety, combining a pyridine ring, piperidine scaffold, and methyl linker.

Properties

IUPAC Name |

2-oxo-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-20(17-13-16-5-1-2-6-18(16)27-21(17)26)23-14-15-8-11-24(12-9-15)19-7-3-4-10-22-19/h1-7,10,13,15H,8-9,11-12,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBMJCWBCAWGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromene core.

Attachment of the Pyridine Moiety: The pyridine moiety can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or pyridine halide.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced chromene or piperidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halides, organometallics, or nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated chromene derivatives, while reduction may produce dihydrochromene derivatives.

Scientific Research Applications

2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Coumarin-Based Carboxamides with Pyridine Substituents

Example Compounds :

- 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (2a)

- 2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide (2b)

- 2-oxo-N-(2-(pyridin-2-yl)ethyl)-2H-chromene-3-carboxamide (2c)

Structural Differences :

Functional Implications :

- The piperidine-pyridine moiety in the target compound may enhance binding to hydrophobic pockets in enzymes or improve blood-brain barrier penetration compared to shorter-chain analogs.

- Analogs like 2a–c are utilized as fluorescent Cu²⁺ sensors due to the coumarin core’s photophysical properties, suggesting the target compound could also serve in dual therapeutic-diagnostic roles .

Peptidomimetic Aldehydes with Chromene-Carboxamide Cores

Example Compound :

- 6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (18o)

Structural Differences :

- Target Compound: Simpler piperidine-pyridine substituent vs. 18o’s complex peptidomimetic chain with pyrrolidinone and phenyl groups.

Functional Implications :

- 18o is designed as a protease inhibitor, leveraging its aldehyde group for covalent binding to catalytic residues.

Indole Carboxamides with Piperidine Substituents

Example Compounds :

- (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (2)

Structural Differences :

- Core : Indole vs. coumarin.

- Substituents : The target compound’s coumarin lacks the methoxy and methyl groups seen in the indole analog’s dihydropyridine moiety.

Functional Implications :

Dihydropyridine Carboxamides

Example Compounds :

- 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)

Structural Differences :

- Core : 1,4-dihydropyridine vs. coumarin.

- Substituents : Thioether and furyl groups in AZ331 vs. pyridine-piperidine in the target compound.

Functional Implications :

- Dihydropyridines are classical calcium channel blockers. The target compound’s coumarin scaffold likely diverges in mechanism, possibly targeting oxidative stress pathways or serving as a fluorescence probe .

Research Implications and Gaps

While the target compound’s exact biological activity remains uncharacterized in the provided evidence, structural analogs suggest its piperidine-pyridine group could enhance target binding affinity compared to simpler coumarin derivatives. Contrasting its pharmacokinetics with indole-based analogs (e.g., metabolic stability ) would also be valuable.

Biological Activity

The compound 2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide is a derivative of chromene and piperidine, which has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including its effects on various biological targets, synthesis methods, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the chromene structure followed by the introduction of the piperidine and pyridine moieties. The detailed synthetic pathway includes:

- Formation of Chromene Core : Utilizing appropriate starting materials such as phenolic compounds and α,β-unsaturated carbonyls.

- Piperidine Attachment : Introducing the piperidine moiety through a nucleophilic substitution reaction.

- Final Amide Formation : The carboxamide group is formed through coupling reactions with amine derivatives.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of chromene have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro assays revealed its effectiveness against various bacterial strains, suggesting a potential role in treating infections.

Case Studies

-

Case Study on Antitumor Activity :

A study evaluated the efficacy of 2-oxo-N-(...) against human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth, particularly in melanoma and breast cancer cells. -

Case Study on Anti-inflammatory Properties :

Another research focused on the anti-inflammatory potential of the compound in a murine model of acute inflammation, where it significantly reduced edema and inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-oxo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide, and how is purity ensured?

- Methodological Answer : The compound is synthesized via a multi-step process. A key intermediate, the chromene-3-carboxylic acid derivative, is reacted with an amine-containing moiety (e.g., (1-(pyridin-2-yl)piperidin-4-yl)methylamine) using coupling reagents like TBTU or HATU in anhydrous DMF or dichloromethane. Deprotonation with bases such as potassium carbonate facilitates nucleophilic substitution . Purification involves flash column chromatography (silica gel, gradient elution with acetone/hexane) and recrystallization from polar aprotic solvents (e.g., acetone or ethanol). Purity (>98%) is confirmed via HPLC, ¹H/¹³C NMR, and high-resolution mass spectrometry .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, particularly the orientation of the pyridinylpiperidinylmethyl group relative to the chromene core . Complementary techniques include FT-IR (to confirm carbonyl and amide bonds), ¹H NMR (to verify stereochemistry and coupling constants), and LC-MS (to assess molecular weight and fragmentation patterns). For crystalline intermediates, differential scanning calorimetry (DSC) determines melting points and polymorph stability .

Q. What in vitro assays are used to evaluate its biological activity, and how are results interpreted?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Fluorescence polarization assays for kinases or PARP-1, measuring IC₅₀ values via dose-response curves .

- Cellular activity : Antiproliferative effects in cancer cell lines (e.g., MDA-MB-436) using MTT assays, with EC₅₀ calculated from sigmoidal fits .

- Selectivity profiling : Counter-screening against related isoforms (e.g., PARP-2 for PARP-1 inhibitors) to assess specificity . Data interpretation requires normalization to positive controls (e.g., olaparib for PARP assays) and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in structure-activity relationship (SAR) data for this compound?

- Methodological Answer : SAR contradictions (e.g., increased potency but reduced solubility) are addressed through rational design:

- Scaffold hopping : Replace the chromene core with isoindolinone or pyridopyrimidine to balance lipophilicity (clogP) and hydrogen-bonding capacity .

- Bioisosteric substitution : Exchange the pyridinyl group with pyrazinyl or thiazolyl rings to improve metabolic stability while retaining target affinity .

- Co-crystallization : Resolve binding mode ambiguities by solving co-crystal structures with target proteins (e.g., PARP-1 at 1.6 Å resolution) to guide functional group placement .

Q. What strategies optimize pharmacokinetics (PK) and in vivo efficacy while minimizing off-target effects?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce CYP450-mediated metabolism and improve clearance profiles .

- Prodrug design : Mask charged groups (e.g., carboxylates) with ester prodrugs to enhance oral bioavailability .

- In vivo models : Use xenograft mice (e.g., Capan-1 tumors) to assess tumor regression and plasma exposure via LC-MS/MS. Toxicity is evaluated through histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) .

Q. How are computational methods integrated to address discrepancies in molecular docking vs. experimental binding data?

- Methodological Answer :

- Ensemble docking : Perform docking simulations across multiple protein conformations (e.g., PARP-1 catalytic domain) to account for flexibility .

- Molecular dynamics (MD) : Run 100-ns MD simulations to validate binding pose stability and identify key residue interactions (e.g., π-π stacking with pyridinyl groups) .

- Free energy perturbation (FEP) : Quantify energy differences between analogs to prioritize syntheses . Discrepancies are resolved by cross-referencing with mutagenesis data (e.g., Ala-scanning of PARP-1 active sites) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on metabolic stability vs. potency in derivative compounds?

- Methodological Answer : Use a tiered approach:

- In vitro microsomal assays : Compare hepatic extraction ratios (e.g., human liver microsomes) to identify metabolic hotspots (e.g., piperidine N-demethylation) .

- Metabolite identification : LC-HRMS detects oxidative metabolites; structural modifications (e.g., deuterium incorporation at labile sites) prolong half-life .

- Trade-off balancing : Apply multiparameter optimization (MPO) scoring, weighting potency (IC₅₀ < 100 nM), solubility (>50 µM), and microsomal stability (<30% degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.